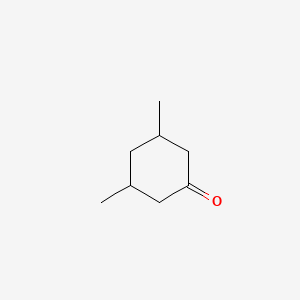

3,5-Dimethylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21132. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSANHHHQJYQEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945879 | |

| Record name | 3,5-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2320-30-1, 7214-49-5 | |

| Record name | 3,5-Dimethyl cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002320301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3,5-Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2320-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylcyclohexanone: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structural features of 3,5-Dimethylcyclohexanone, a ketone compound utilized as a solvent and an intermediate in the synthesis of various chemicals, including pharmaceuticals and fragrances.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties

This compound is a colorless to light yellow liquid with a sweet, fruity odor.[1] It is soluble in organic solvents but has limited solubility in water.[1] The compound is stable under normal conditions and is considered to have low toxicity.[1]

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound. Data is provided for the mixture of isomers, as well as for specific stereoisomers where available.

| Property | Value (Mixture of Isomers) | Value (trans-isomer) | Value ((3S,5S)-isomer) | References |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | 126.1962 g/mol | 126.20 g/mol | [1][2][4][5] |

| CAS Number | 2320-30-1 | 7214-49-5 | Not specified | [1][2][6] |

| Appearance | Colorless to light yellow liquid | - | - | [1] |

| Boiling Point | 171-173 °C | - | - | [1] |

| 182.5 °C at 760 mmHg | - | - | [4] | |

| Melting Point | -15 °C | - | - | [1] |

| Density | 0.882 g/cm³ | - | - | [4] |

| 0.89 g/cm³ | - | - | ||

| Refractive Index | 1.44 | - | - | |

| Flash Point | 53.8 °C | - | - | [4] |

| Vapor Pressure | 0.808 mmHg at 25 °C | - | - | [4] |

Chemical Structure and Stereoisomerism

This compound possesses a cyclohexane (B81311) ring substituted with a ketone functional group at position 1 and two methyl groups at positions 3 and 5.[1][2] The presence of two chiral centers at carbons 3 and 5 gives rise to stereoisomers: cis and trans diastereomers, each of which exists as a pair of enantiomers.

The IUPAC name for the (3S,5S) stereoisomer is trans-(3S,5S)-3,5-dimethylcyclohexan-1-one.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of 3,5-dimethylcyclohexanol.

Materials:

-

3,5-dimethyl-cyclohexanol (128 g)

-

Benzene (B151609) (500 ml)

-

Sodium dichromate (119 g)

-

Water (500 ml)

-

Concentrated sulphuric acid (162 ml)

-

Glacial acetic acid (50 ml)

Procedure:

-

A mixture of 128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene is added to a round flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.

-

While stirring and cooling, a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulphuric acid, and 50 ml of glacial acetic acid is slowly added dropwise. The temperature should be maintained at or below 10 °C.

-

The mixture is stirred at this temperature for an additional 3 hours.

-

The organic phase is then separated.

-

The aqueous phase is diluted with 130 ml of water and extracted with benzene.

-

The combined organic phases are washed until neutral and then concentrated.

-

The residue is distilled over a Widmer column to yield 102.7 g of 3,5-dimethyl-cyclohexanone.

Spectroscopic Data

Spectroscopic data for this compound is available in various databases. This includes Infrared (IR), 1H NMR, and 13C NMR spectra.

-

Infrared (IR) Spectroscopy: IR spectra are available for this compound, which can be used to identify the carbonyl (C=O) functional group characteristic of ketones.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra are available and provide detailed information about the carbon-hydrogen framework of the molecule, aiding in structural elucidation and confirmation.[8]

While the spectral data is available, detailed experimental protocols for their acquisition (e.g., specific instrument parameters, sample preparation) are not extensively documented in the readily available literature. Researchers should refer to the specific databases for the available information.

Signaling Pathways and Biological Activities

Currently, there is no readily available information in the scientific literature detailing specific signaling pathways or significant biological activities directly involving this compound. Its primary documented applications are in the chemical industry as a solvent and a synthetic intermediate.[1] Further research may be required to explore its potential biological roles.

References

- 1. This compound | C8H14O | CID 137544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-3,5-Dimethylcyclohexanone [webbook.nist.gov]

- 3. lifechempharma.com [lifechempharma.com]

- 4. (3S,5S)-3,5-dimethylcyclohexanone | C8H14O | CID 642499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-3,5-Dimethylcyclohexanone [webbook.nist.gov]

- 6. This compound(2320-30-1) IR Spectrum [chemicalbook.com]

- 7. Cyclohexanone, 3,5-dimethyl- [webbook.nist.gov]

- 8. This compound(2320-30-1) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to 3,5-Dimethylcyclohexanone: Identifiers, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethylcyclohexanone, a versatile ketone intermediate with applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This document details its chemical identifiers, physicochemical properties, and a comprehensive experimental protocol for its synthesis. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identifiers and Properties

This compound is a cyclic ketone that exists as a mixture of cis and trans isomers. The compound is typically handled as a mixture of these isomers.

Identifiers

The primary identifiers for this compound are crucial for accurate documentation and procurement in research and development.

| Identifier | Value | Reference(s) |

| CAS Number | 2320-30-1 (mixture of isomers) | [1] |

| 7214-49-5 (trans-isomer) | [1] | |

| PubChem CID | 137544 | [1] |

| IUPAC Name | 3,5-dimethylcyclohexan-1-one | [1] |

| Molecular Formula | C₈H₁₄O | [1][2] |

| InChI | InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3 | [1] |

| InChIKey | MSANHHHQJYQEOK-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1CC(CC(=O)C1)C | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in chemical synthesis and for ensuring safe handling.

| Property | Value | Reference(s) |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 182.5 °C at 760 mmHg | [2] |

| Flash Point | 53.8 °C | [2] |

| Density | 0.882 g/cm³ | [2] |

| Vapor Pressure | 0.808 mmHg at 25°C | [2] |

Synthesis of this compound

This compound can be synthesized through the oxidation of 3,5-dimethylcyclohexanol (B146684). The following is a detailed experimental protocol for this synthesis.[3]

Materials and Equipment

-

3,5-dimethylcyclohexanol (128 g)

-

Benzene (500 mL)

-

Sodium dichromate (119 g)

-

Water (500 mL + 130 mL)

-

Concentrated sulfuric acid (162 mL)

-

Glacial acetic acid (50 mL)

-

Round-bottom flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Reflux condenser

-

Widmer column for distillation

Experimental Procedure

-

To a round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 128 g of 3,5-dimethylcyclohexanol and 500 mL of benzene.[3]

-

Prepare a mixture of 119 g of sodium dichromate, 500 mL of water, 162 mL of concentrated sulfuric acid, and 50 mL of glacial acetic acid.[3]

-

While stirring and cooling the flask containing the alcohol solution, slowly add the dichromate mixture dropwise. Maintain the reaction temperature below 10 °C.[3]

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours.[3]

-

Separate the organic phase.[3]

-

Dilute the aqueous phase with 130 mL of water and extract with benzene.[3]

-

Combine all organic phases, wash them until neutral, and then concentrate the solution.[3]

-

Distill the residue over a Widmer column to obtain this compound (yield: 102.7 g).[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its ketone functionality allows for a wide range of chemical transformations, making it a versatile building block in the preparation of more complex structures, including those with potential applications in the pharmaceutical and agrochemical industries. While specific, publicly available examples of its direct incorporation into named drugs are limited, its structural motif is relevant to the synthesis of various cyclic compounds. For instance, the related compound 3,3-dimethylcyclohexanone (B1346601) is a known raw material for the synthesis of the cancer drug Venetoclax.[4]

Safety and Handling

Proper safety precautions are essential when handling this compound in a laboratory setting.

GHS Hazard Classification

| Hazard Class | Category | Reference(s) |

| Serious Eye Damage/Eye Irritation | 2A | [1] |

Precautionary Statements

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Logical Relationship of Identifiers

The various chemical identifiers for this compound are interconnected and provide a comprehensive profile of the compound.

Caption: Interrelationship of this compound identifiers.

References

Synthesis of cis- and trans-3,5-Dimethylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining cis- and trans-3,5-dimethylcyclohexanone. It includes detailed experimental protocols, quantitative data, and a discussion of the potential relevance of substituted cyclohexanones in the field of drug development.

Introduction

3,5-Dimethylcyclohexanone is a valuable chemical intermediate whose stereoisomers, cis and trans, serve as important building blocks in organic synthesis. The cyclohexanone (B45756) scaffold is a common motif in a variety of biologically active molecules, making the stereocontrolled synthesis of its derivatives a topic of significant interest for researchers in medicinal chemistry and drug discovery. This guide outlines two principal synthetic pathways to access this compound, detailing the necessary experimental procedures and expected outcomes.

Synthetic Routes and Methodologies

Two primary and well-established routes for the synthesis of this compound are presented:

-

Route 1: A two-step synthesis commencing with the catalytic hydrogenation of 3,5-dimethylphenol (B42653) to yield 3,5-dimethylcyclohexanol (B146684), which is subsequently oxidized to the desired ketone.

-

Route 2: A multi-step synthesis beginning with the Knoevenagel condensation of acetaldehyde (B116499) and ethyl acetoacetate (B1235776) to form 3,5-dimethyl-2-cyclohexen-1-one, which is then reduced to the saturated cyclohexanone.

The following sections provide detailed experimental protocols for each of these synthetic pathways.

Route 1: From 3,5-Dimethylphenol

This synthetic approach involves the initial reduction of the aromatic ring of 3,5-dimethylphenol, followed by oxidation of the resulting cyclohexanol.

Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Catalytic Hydrogenation of 3,5-Dimethylphenol

The catalytic hydrogenation of 3,5-dimethylphenol to 3,5-dimethylcyclohexanol can be achieved using various catalysts, with rhodium and ruthenium being particularly effective for arene hydrogenation. The diastereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions.

-

Materials:

-

3,5-Dimethylphenol

-

Rhodium on carbon (5% Rh/C) or Ruthenium on carbon (5% Ru/C)

-

Ethanol (B145695) (or other suitable solvent)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

-

Procedure:

-

In a high-pressure reactor, a solution of 3,5-dimethylphenol in ethanol is prepared.

-

The catalyst (typically 1-5 mol%) is carefully added to the solution.

-

The reactor is sealed and purged several times with nitrogen before being pressurized with hydrogen (typically 50-100 atm).

-

The reaction mixture is stirred and heated (typically 80-120 °C) for several hours until hydrogen uptake ceases.

-

After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the crude 3,5-dimethylcyclohexanol as a mixture of cis and trans isomers.

-

Step 2: Oxidation of 3,5-Dimethylcyclohexanol to this compound

The oxidation of the secondary alcohol to the ketone can be accomplished using a variety of oxidizing agents. A common and effective method involves the use of a chromium-based reagent.

-

Materials:

-

3,5-Dimethylcyclohexanol (from Step 1)

-

Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Benzene (or other suitable organic solvent)

-

Water

-

-

Procedure: [1]

-

A round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser is charged with 128 g of 3,5-dimethylcyclohexanol and 500 ml of benzene.[1]

-

The flask is cooled in an ice bath.

-

A mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid is prepared and slowly added dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.[1]

-

The mixture is stirred at this temperature for an additional 3 hours.[1]

-

The organic phase is separated, and the aqueous phase is diluted with 130 ml of water and extracted with benzene.[1]

-

The combined organic phases are washed until neutral and then concentrated.

-

The residue is distilled to yield 102.7 g of this compound.[1]

-

Quantitative Data for Route 1

| Step | Product | Typical Yield | Diastereomeric Ratio |

| 1. Hydrogenation | 3,5-Dimethylcyclohexanol | >90% | Varies with catalyst and conditions |

| 2. Oxidation | This compound | ~80-85% | Preserves the isomeric ratio of the alcohol precursor |

Route 2: From Acetaldehyde and Ethyl Acetoacetate

This route builds the cyclohexanone ring through a series of condensation, cyclization, and reduction reactions.

Workflow for Route 2

References

Spectroscopic Analysis of 3,5-Dimethylcyclohexanone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3,5-dimethylcyclohexanone, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the 13C and predicted 1H NMR data for this compound.

13C NMR Data

The 13C NMR spectrum of this compound was obtained in deuterated chloroform (B151607) (CDCl₃).[1] The chemical shifts are reported in parts per million (ppm).

| Chemical Shift (ppm) | Assignment |

| 211.21 | C=O (Carbonyl) |

| 49.28 | C2/C6 |

| 42.66 | C4 |

| 33.20 | C3/C5 |

| 22.37 | -CH₃ (Methyl) |

| Data sourced from ChemicalBook.[1] |

Predicted 1H NMR Data

| Predicted Chemical Shift (ppm) | Assignment | Predicted Multiplicity |

| ~ 2.0 - 2.4 | -CH₂- (C2/C6 protons) | Multiplet |

| ~ 1.8 - 2.0 | -CH- (C3/C5 protons) | Multiplet |

| ~ 1.3 - 1.7 | -CH₂- (C4 protons) | Multiplet |

| ~ 0.9 - 1.1 | -CH₃ (Methyl protons) | Doublet |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet.

-

Data Acquisition : The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The field homogeneity is then optimized ("shimmed") to obtain sharp, well-resolved signals. For 1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For 13C NMR, which has a much lower natural abundance and smaller magnetic moment, significantly more scans are typically required. Proton-decoupled 13C NMR is the standard experiment, where each unique carbon atom appears as a single line.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically recorded as a neat liquid film.[1]

IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 2960 - 2850 | C-H Stretch (Alkyl) | Strong |

| ~ 1715 | C=O Stretch (Ketone) | Strong |

| ~ 1465 | -CH₂- Bend (Scissoring) | Medium |

| ~ 1375 | -CH₃ Bend (Symmetric) | Medium |

Note: The most characteristic peak for a cyclohexanone (B45756) derivative is the strong C=O stretching absorption, which appears around 1715 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid Film) : A single, clean salt plate (typically NaCl or KBr) is obtained. One to two drops of liquid this compound are placed on the plate. If the compound is solid, it can be dissolved in a few drops of a volatile solvent (like methylene (B1212753) chloride), a drop of the solution is placed on the plate, and the solvent is allowed to evaporate.

-

Instrument Setup : A background spectrum of the empty spectrometer is recorded to subtract any signals from atmospheric CO₂ and water vapor.

-

Data Acquisition : The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer. The IR spectrum is then acquired, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization (EI) is a common method for the analysis of small organic molecules.

Mass Spectrometry Data (Electron Ionization)

The mass spectrum of trans-3,5-dimethylcyclohexanone shows several key fragments. The molecular ion (M⁺) has a mass-to-charge ratio corresponding to its molecular weight (126.2 g/mol ).[3][4]

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M - CH₃]⁺ |

| 83 | Moderate | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ |

| 69 | High (Base Peak) | [C₅H₉]⁺ or other fragments |

| 56 | High | [C₄H₈]⁺ or [M - C₅H₁₀O]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| Data sourced from the NIST WebBook for trans-3,5-Dimethylcyclohexanone.[3][4] |

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into a Gas Chromatograph (GC). The GC separates the compound from the solvent and any impurities. The separated compound then elutes directly into the ion source of the mass spectrometer.

-

Ionization (Electron Impact) : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3,5-Dimethylcyclohexanone, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.

Physical Properties of this compound

The following table summarizes the reported physical properties of this compound. It is important to note that slight variations in these values can be attributed to different experimental conditions and the isomeric mixture of the compound.

| Property | Value | Units | Notes |

| Boiling Point | 171-173[1] | °C | |

| 176 | °C | ||

| 182.5[2][3] | °C | at 760 mmHg | |

| Density | 0.882[2] | g/cm³ | |

| Specific Gravity | 0.89 | (20/20) |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

This method is suitable for small quantities of liquid and provides a relatively accurate measurement of the boiling point.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid for the bath (e.g., paraffin (B1166041) oil)

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[4]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or oil bath, making sure the heating liquid level is above the sample level.[1]

-

The apparatus is heated gently and evenly.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous and rapid stream of bubbles is observed.[1]

-

The liquid will begin to cool, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

The density of a liquid can be accurately determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[2]

-

The vessel is then filled with a known volume of the liquid sample. Care should be taken to read the volume from the bottom of the meniscus if using a graduated cylinder.[2]

-

The mass of the vessel containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.

-

The density is calculated using the formula: Density = Mass / Volume .[2]

-

For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.[5] The temperature of the liquid should also be recorded as density is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of this compound.

Caption: Workflow for Determining the Boiling Point and Density of this compound.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. phillysim.org [phillysim.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

Unveiling 3,5-Dimethylcyclohexanone: A Synthetic Compound of Research Interest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dimethylcyclohexanone is a cyclic ketone that has garnered interest within the scientific community primarily for its applications in chemical synthesis. Contrary to explorations of naturally derived compounds, current scientific literature and databases indicate that this compound is not a naturally occurring molecule. Its discovery and existence are credited to the realm of synthetic organic chemistry. This technical guide provides a comprehensive overview of its synthesis, key quantitative data, detailed experimental protocols, and analytical characterization.

Discovery Through Synthesis: A Chemical Genesis

Other potential synthetic pathways include the Friedel-Crafts acylation of 3,5-dimethylcyclohexene (B14642979) and the hydrogenation of 3,3-dimethylcyclohex-5-en-1-one, showcasing the versatility of synthetic approaches to this molecule.[1] The absence of any identified biosynthetic pathway further supports its classification as a synthetic compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and characterization of this compound.

Table 1: Synthesis Yield for the Oxidation of 3,5-Dimethylcyclohexanol (B146684)

| Starting Material | Reagent | Product | Starting Amount (g) | Product Amount (g) | Yield (%) |

| 3,5-Dimethylcyclohexanol | Sodium dichromate, Sulfuric acid | This compound | 128 | 102.7 | ~80 |

Table 2: Spectroscopic Data for this compound

| Analytical Method | Key Data Points |

| GC-MS | m/z Top Peak: 69, m/z 2nd Highest: 56, m/z 3rd Highest: 41[2] |

| ¹³C NMR (CDCl₃) | δ (ppm): 211.21 (C=O), 49.28, 42.66, 33.20, 22.37[3] |

| Infrared (IR) | Characteristic C=O stretch |

Experimental Protocols

Primary Synthesis: Oxidation of 3,5-Dimethylcyclohexanol

This protocol details the synthesis of this compound through the oxidation of 3,5-dimethylcyclohexanol.[4]

Materials:

-

3,5-dimethylcyclohexanol (128 g)

-

Benzene (500 ml)

-

Sodium dichromate (119 g)

-

Water (500 ml)

-

Concentrated sulfuric acid (162 ml)

-

Glacial acetic acid (50 ml)

-

Round flask with stirrer, thermometer, dropping funnel, and reflux condenser

-

Widmer column for distillation

Procedure:

-

To a round flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 128 g of 3,5-dimethylcyclohexanol and 500 ml of benzene.

-

Prepare a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid.

-

While stirring and cooling the flask containing the alcohol, slowly add the dichromate mixture dropwise. Maintain the reaction temperature below 10°C.

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours.

-

Separate the organic phase.

-

Dilute the aqueous phase with 130 ml of water and extract with benzene.

-

Combine all organic phases, wash until neutral, and concentrate.

-

Distill the residue over a Widmer column to obtain this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

References

The Strategic Application of 3,5-Dimethylcyclohexanone in Chiral Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the quest for efficient and stereocontrolled methods for the construction of complex molecular architectures is paramount. Chiral building blocks, readily available and possessing defined stereochemistry, serve as invaluable starting points in the synthesis of natural products and pharmaceutical agents. Among these, 3,5-dimethylcyclohexanone has emerged as a versatile and strategic scaffold. Its C2-symmetric structure in the cis form and the presence of two stereocenters in the trans form offer unique opportunities for stereoselective transformations. This technical guide provides a comprehensive overview of the use of this compound as a chiral building block, detailing key experimental protocols, quantitative data from stereoselective reactions, and conceptual workflows to aid researchers in leveraging this valuable synthon.

The utility of this compound lies in the ability to perform highly stereocontrolled reactions at the α-position to the carbonyl group. The existing methyl groups on the cyclohexane (B81311) ring create a specific steric environment that can direct the approach of reagents, leading to high levels of diastereoselectivity and, in the presence of chiral reagents, enantioselectivity. This guide will delve into the practical aspects of these transformations, providing actionable data and methodologies for laboratory application.

General Synthesis of this compound

A common and straightforward method for the preparation of this compound involves the oxidation of the corresponding 3,5-dimethylcyclohexanol (B146684). This precursor, which can be a mixture of diastereomers, is oxidized using standard oxidizing agents to afford the ketone.

Experimental Protocol: Oxidation of 3,5-Dimethylcyclohexanol[1]

Materials:

-

3,5-dimethylcyclohexanol (128 g)

-

Benzene (500 mL)

-

Sodium dichromate (119 g)

-

Water (500 mL)

-

Concentrated sulfuric acid (162 mL)

-

Glacial acetic acid (50 mL)

Procedure:

-

To a round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 3,5-dimethylcyclohexanol and benzene.

-

While stirring and cooling, slowly add a dropwise mixture of sodium dichromate, water, concentrated sulfuric acid, and glacial acetic acid. Maintain the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring at this temperature for an additional 3 hours.

-

Separate the organic phase. Dilute the aqueous phase with 130 mL of water and extract with benzene.

-

Combine the organic phases, wash until neutral, and concentrate.

-

Distill the residue over a Widmer column to yield this compound (102.7 g).

Stereoselective Reactions of this compound

The true synthetic potential of this compound is realized in its stereoselective reactions. The formation of chiral enolates and their subsequent reaction with electrophiles is a cornerstone of its application.

Enantioselective Formation of cis-3,5-Dimethylcyclohexanone (B1619870) Lithium Enolate and Stereoselective Aldol (B89426) Reaction

A pivotal study by Majewski and Gleave demonstrated the enantioselective deprotonation of cis-3,5-dimethylcyclohexanone using chiral lithium amide bases. The resulting non-racemic lithium enolates can then react with various electrophiles to yield chiral products.[1][2][3][4][5] This methodology provides a powerful tool for the asymmetric synthesis of functionalized cyclohexanone (B45756) derivatives.

The deprotonation of cis-3,5-dimethylcyclohexanone with chiral lithium amides, followed by reaction with electrophiles such as benzaldehyde, acetic anhydride, or trimethylsilyl (B98337) chloride, can produce aldol adducts, enol acetates, or silyl (B83357) enol ethers, respectively, in high yields and with enantiomeric excesses up to 79%.[1][2][3][4]

The following diagram illustrates the general workflow for the enantioselective deprotonation of cis-3,5-dimethylcyclohexanone and the subsequent aldol reaction with benzaldehyde.

| Chiral Base | Electrophile | Solvent | Additive | Yield (%) | ee (%) | Reference |

| Chiral Lithium Amide 10 | Benzaldehyde | THF | - | High | up to 79 | [1][2][3][4] |

| Chiral Lithium Amide 11 | Benzaldehyde | THF | - | High | - | [1][2][3][4] |

| Chiral Lithium Amide 12 | Benzaldehyde | THF | - | High | - | [1][2][3][4] |

| Chiral Lithium Amide 10 | Acetic Anhydride | THF | - | High | - | [1][2][3][4] |

| Chiral Lithium Amide 10 | Trimethylsilyl Chloride | THF | - | High | - | [1][2][3][4] |

Note: Specific yields and enantiomeric excesses for each chiral base and electrophile combination are detailed in the primary literature.

The proposed mechanism for the enantioselective deprotonation involves a pericyclic transition state with a dimer of the chiral lithium amide base.[2] The choice of solvent and the presence of additives can also influence the selectivity of these reactions.[2]

The following diagram depicts the proposed transition state for the enantioselective deprotonation.

Conclusion

This compound stands as a valuable and versatile chiral building block in asymmetric synthesis. Its conformational rigidity and the steric influence of the methyl groups provide a reliable platform for a range of stereoselective transformations. The enantioselective formation of its enolates, as pioneered by Majewski and Gleave, opens avenues for the synthesis of a variety of chiral molecules with high optical purity. The experimental protocols and data presented in this guide offer a foundational understanding for researchers to explore and exploit the synthetic potential of this compound in the development of novel therapeutics and the total synthesis of complex natural products. Further exploration into other stereoselective reactions, such as conjugate additions and reductions, will undoubtedly continue to expand the utility of this important chiral synthon.

References

An In-depth Technical Guide on the Thermochemical Properties of 3,5-Dimethylcyclohexanone

This technical guide provides a comprehensive overview of the available thermochemical data for 3,5-Dimethylcyclohexanone. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. This document compiles available data into a structured format, outlines detailed experimental protocols for determining key thermochemical parameters, and includes visualizations of experimental workflows.

Physicochemical and Thermochemical Data

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2][3] |

| Molecular Weight | 126.20 g/mol | [3][4] |

| Boiling Point | 182.5 °C at 760 mmHg | [1] |

| Density | 0.882 g/cm³ | [1] |

| Vapor Pressure | 0.808 mmHg at 25 °C | [1] |

| Flash Point | 53.8 °C | [1] |

Table 2: Potentially Available Thermochemical Data for this compound

The following thermochemical parameters are listed for this compound in chemical databases, although their specific values are not publicly disclosed.

| Thermochemical Property | Symbol |

| Ideal Gas Heat Capacity | C_p,gas_ |

| Standard Enthalpy of Formation (gas) | Δ_f_H°gas |

| Standard Gibbs Free Energy of Formation | Δ_f_G° |

| Enthalpy of Fusion | Δ_fus_H° |

| Enthalpy of Vaporization | Δ_vap_H° |

| Standard Liquid Enthalpy of Combustion | Δ_c_H°liquid |

Experimental Protocols for Thermochemical Analysis

Detailed experimental protocols for the determination of key thermochemical properties of liquid organic compounds like this compound are outlined below. These are generalized procedures based on established calorimetric techniques.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermochemical property that can be determined experimentally using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of a known mass of this compound.

Apparatus:

-

Bomb calorimeter (including the bomb, bucket, and insulating jacket)

-

High-precision thermometer

-

Oxygen cylinder with a pressure gauge

-

Crucible (platinum or stainless steel)

-

Fuse wire (e.g., nickel-chromium)

-

Pellet press (for solid samples, not required for liquids)

-

Balance (accurate to ±0.0001 g)

-

Ignition unit

Procedure:

-

Sample Preparation: A known mass (typically 0.5 - 1.0 g) of this compound is accurately weighed into a crucible.

-

Bomb Assembly: A fuse wire of known length is connected to the electrodes of the bomb head, with the wire positioned to be in contact with the sample. A small amount of water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor.

-

Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The calorimeter is then assembled with the stirrer and thermometer in place.

-

Temperature Equilibration: The stirrer is started, and the temperature of the water in the bucket is recorded at regular intervals until a steady rate of temperature change is observed (the fore-period).

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Post-Ignition Temperature Monitoring: The temperature is recorded at short intervals as it rises, and then continues to be recorded as it cools (the after-period) until a steady rate of cooling is established.

-

Data Analysis: The corrected temperature rise is determined from the temperature-time data. The heat capacity of the calorimeter (determined from the combustion of a standard substance like benzoic acid) is used to calculate the heat released in the experiment. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined calorimetrically by measuring the heat required to vaporize a known quantity of the substance.

Objective: To measure the heat absorbed during the vaporization of a known mass of this compound at a constant temperature.

Apparatus:

-

Calorimeter with a vaporization vessel

-

Heating coil

-

Temperature probe

-

Inert gas supply (e.g., nitrogen or argon)

-

Flow meter

-

Precision balance

Procedure:

-

Calorimeter Setup: The calorimeter is filled with a suitable heat-transfer fluid, and the vaporization vessel containing a known mass of this compound is placed inside. The system is allowed to reach thermal equilibrium.

-

Vaporization: A controlled flow of an inert gas is passed through the liquid to facilitate vaporization at a constant rate. Simultaneously, a known amount of electrical energy is supplied to the heating coil to maintain a constant temperature within the calorimeter.

-

Mass Determination: After a specific period, the flow of inert gas and the heating are stopped. The mass of the vaporized liquid is determined by weighing the vaporization vessel again.

-

Data Analysis: The enthalpy of vaporization is calculated from the electrical energy supplied to the heater and the mass of the substance that has been vaporized.

Visualizations

The following diagrams illustrate the experimental workflow for calorimetry and a relevant reaction mechanism for ketones.

Caption: Workflow for Bomb Calorimetry Experiment.

Caption: General Mechanism of a Michael Addition Reaction.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H14O | CID 137544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3S,5S)-3,5-dimethylcyclohexanone | C8H14O | CID 642499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-3,5-Dimethylcyclohexanone [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dimethylcyclohexanone from 3,5-Dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-dimethylcyclohexanone via the catalytic hydrogenation of 3,5-dimethylphenol (B42653). This transformation is a key step in the production of various chemical intermediates relevant to the pharmaceutical and specialty chemical industries. The protocol is based on established methodologies for the hydrogenation of phenolic compounds. Included are reaction parameters, a detailed experimental workflow, and data presentation to guide researchers in successfully carrying out this synthesis.

Introduction

The reduction of phenols to the corresponding cyclohexanones is a fundamental transformation in organic synthesis. This compound is a valuable building block, and its synthesis from the readily available 3,5-dimethylphenol is of significant interest. The most common and effective method for this conversion is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst to reduce the aromatic ring. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the ketone over the corresponding alcohol. This protocol outlines a representative procedure using a palladium-on-carbon (Pd/C) catalyst, a widely used and efficient catalyst for such transformations.

Data Presentation

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance |

| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 220-221 | 64 | Colorless to off-white crystalline solid |

| This compound | C₈H₁₄O | 126.20 | 182.5 | - | Colorless to light yellow liquid |

Table 2: Representative Reaction Parameters for Catalytic Hydrogenation

| Parameter | Value |

| Substrate | 3,5-Dimethylphenol |

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Catalyst Loading | 5-10 mol% |

| Solvent | Ethanol (B145695) or Methanol |

| Hydrogen Pressure | 5-10 bar |

| Temperature | 80-100 °C |

| Reaction Time | 4-8 hours |

| Expected Yield | 85-95% |

Experimental Protocol

Materials:

-

3,5-Dimethylphenol

-

5% Palladium on Carbon (Pd/C)

-

Ethanol (or Methanol), anhydrous

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature control

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactor Setup:

-

Ensure the hydrogenation reactor is clean and dry.

-

To a glass liner, add 3,5-dimethylphenol (e.g., 10.0 g, 81.8 mmol) and the 5% Pd/C catalyst (e.g., 0.82 g, representing ~10 mol% Pd).

-

Add anhydrous ethanol (e.g., 100 mL) to dissolve the starting material and suspend the catalyst.

-

Place the glass liner inside the hydrogenation reactor and securely seal the vessel.

-

-

Inerting the Atmosphere:

-

Purge the reactor with nitrogen gas three times to remove any residual air.

-

After the final nitrogen purge, carefully evacuate the reactor.

-

-

Hydrogenation:

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

-

Begin stirring and heat the reactor to the target temperature (e.g., 85 °C).

-

Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

-

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purge the reactor with nitrogen gas to ensure a safe, inert atmosphere.

-

Open the reactor and remove the reaction mixture.

-

Filter the reaction mixture through a pad of diatomaceous earth (Celite®) using a Büchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate (e.g., 100 mL).

-

Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

For higher purity, the product can be purified by vacuum distillation.

-

Visualizations

Application Notes and Protocols: Selective Hydrogenation of 3,5-Dimethylphenol to 3,5-Dimethylcyclohexanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective hydrogenation of substituted phenols to their corresponding cyclohexanones is a critical transformation in synthetic organic chemistry, providing valuable intermediates for the pharmaceutical and fine chemical industries. 3,5-Dimethylcyclohexanone, in particular, serves as a versatile building block. The primary challenge in this synthesis is achieving high selectivity for the ketone by preventing over-hydrogenation to the corresponding cyclohexanol. This document outlines detailed protocols for the catalytic hydrogenation of 3,5-dimethylphenol (B42653) to this compound, focusing on methodologies that favor high yield and selectivity. The protocols are based on established procedures for the hydrogenation of substituted phenols using palladium-based catalysts.

Reaction Principle

The hydrogenation of 3,5-dimethylphenol involves the catalytic addition of hydrogen across the aromatic ring to initially form the enol, which tautomerizes to the more stable this compound. This intermediate can be further hydrogenated to 3,5-dimethylcyclohexanol. The selectivity towards the desired cyclohexanone (B45756) is highly dependent on the choice of catalyst, solvent, and reaction conditions.[1][2] Non-polar solvents and specific catalyst systems can suppress the subsequent reduction of the ketone.

Data Presentation

The following tables summarize typical quantitative data for the selective hydrogenation of substituted phenols, which can be considered representative for the hydrogenation of 3,5-dimethylphenol under optimized conditions.

Table 1: Catalyst Performance in Selective Hydrogenation of Substituted Phenols

| Catalyst | Substrate | Solvent | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity to Cyclohexanone (%) | Yield (%) | Reference |

| 5 wt% Pd/Al₂O₃ | p-Cresol | 1,2-Dichloroethane (B1671644) | 5 | Room Temp. | >95 | ~85 | 81 | [1] |

| 5 wt% Pd/C - Heteropoly Acid | Phenol (B47542) | Not Specified | 10 | 80 | 100 | 93.6 | ~94 | [2] |

| 20% Ni/CNT | Phenol | Isopropanol | Transfer Hydrogenation | 220 | ~100 | High (intermediate) | Not isolated | [3] |

Table 2: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 3,5-Dimethylphenol | C₈H₁₀O | 122.17 | 222 |

| This compound | C₈H₁₄O | 126.20 | 182.5 |

Experimental Protocols

Protocol 1: Selective Hydrogenation using Palladium on Alumina (Pd/Al₂O₃)

This protocol is adapted from established procedures for the selective hydrogenation of substituted phenols to cyclohexanones.[1]

Materials:

-

3,5-Dimethylphenol

-

5 wt% Palladium on Alumina (Pd/Al₂O₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Hydrogen (H₂) gas, high purity

-

Nitrogen (N₂) gas, inert

-

Stainless steel autoclave (Parr-type reactor or similar) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller

-

Filtration apparatus (e.g., Celite pad or syringe filter)

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar.

-

Charging the Reactor: To the autoclave, add 3,5-dimethylphenol (e.g., 1.0 g, 8.18 mmol) and the 5 wt% Pd/Al₂O₃ catalyst (e.g., 5-10 mol% Pd relative to the substrate).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (e.g., 20 mL) to the reactor.

-

Sealing and Purging: Seal the autoclave securely. Purge the reactor with nitrogen gas for 5-10 minutes to remove any air.

-

Hydrogenation: Evacuate the nitrogen and then carefully introduce hydrogen gas, pressurizing the reactor to 5 bar.

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by taking small aliquots (after carefully depressurizing and purging with N₂) and analyzing by GC-MS or TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent if necessary. Filter the mixture through a pad of Celite or a suitable filter to remove the palladium catalyst.

-

Isolation of Product: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.

Protocol 2: Selective Hydrogenation using Palladium on Carbon with a Co-catalyst

This protocol is based on a highly efficient system using a bifunctional catalyst for phenol hydrogenation.[2]

Materials:

-

3,5-Dimethylphenol

-

5 wt% Palladium on Carbon (Pd/C)

-

Heteropoly acid (e.g., phosphotungstic acid)

-

Suitable solvent (e.g., cyclohexane (B81311) or an alcohol)

-

Hydrogen (H₂) gas, high purity

-

Nitrogen (N₂) gas, inert

-

High-pressure stainless steel reactor

Procedure:

-

Reactor Setup: Prepare the high-pressure reactor as described in Protocol 1.

-

Charging Reactants: Add 3,5-dimethylphenol, 5 wt% Pd/C, and the heteropoly acid co-catalyst to the reactor.

-

Adding Solvent: Introduce the chosen solvent into the reactor.

-

Purging: Seal the reactor and purge thoroughly with nitrogen gas, followed by purging with hydrogen gas.

-

Reaction Conditions: Pressurize the reactor with hydrogen to 10 bar. Heat the mixture to 80°C with vigorous stirring.

-

Monitoring: Monitor the reaction for approximately 3 hours or until the consumption of hydrogen ceases.

-

Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Product Isolation: Purge the reactor with nitrogen. The reaction mixture is then processed as described in Protocol 1 (steps 8 and 9) to isolate the this compound.

Visualizations

Diagram 1: Reaction Pathway

Caption: Reaction pathway for the hydrogenation of 3,5-dimethylphenol.

Diagram 2: Experimental Workflow

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols: Oxidation of 3,5-dimethylcyclohexanol to 3,5-Dimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3,5-dimethylcyclohexanone, a valuable intermediate in organic synthesis, through the oxidation of 3,5-dimethylcyclohexanol (B146684). Two primary methods are presented: a classical approach using a chromium-based oxidizing agent and a milder alternative, the Swern oxidation. These protocols are intended to offer researchers reliable and reproducible methods for this key chemical transformation.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of molecules, including pharmaceuticals and fragrances.[1][2] this compound, a derivative of cyclohexanone, serves as a versatile building block in the synthesis of more complex organic structures.[3][4] The choice of oxidizing agent is critical and depends on the substrate's sensitivity to acidic or harsh conditions and the desired scale of the reaction. This document details two distinct and effective methods for the preparation of this compound from its corresponding alcohol precursor.

Method 1: Chromic Acid Oxidation

Chromic acid and its derivatives are powerful oxidizing agents capable of efficiently converting secondary alcohols to ketones.[1][5] This protocol utilizes sodium dichromate in the presence of sulfuric acid, a common and cost-effective method for this type of transformation.

Reaction Scheme

Caption: General reaction scheme for the oxidation of 3,5-dimethylcyclohexanol.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[6]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| 3,5-dimethylcyclohexanol | 128.21 | 128 g | 1.0 |

| Sodium Dichromate (Na₂Cr₂O₇) | 261.97 | 119 g | 0.45 |

| Concentrated Sulfuric Acid | 98.08 | 162 mL | - |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Benzene | 78.11 | 500 mL | - |

| Water | 18.02 | 500 mL | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, combine 128 g of 3,5-dimethylcyclohexanol and 500 mL of benzene.[6]

-

Preparation of Oxidizing Solution: In a separate beaker, prepare a mixture of 119 g of sodium dichromate, 500 mL of water, 162 mL of concentrated sulfuric acid, and 50 mL of glacial acetic acid.[6]

-

Addition of Oxidant: While stirring and cooling the reaction flask in an ice bath, slowly add the oxidizing solution dropwise, ensuring the temperature does not exceed 10 °C.[6]

-

Reaction: Continue stirring the mixture at 10 °C for an additional 3 hours.[6]

-

Work-up:

-

Separate the organic phase.

-

Dilute the aqueous phase with 130 mL of water and extract with benzene.

-

Combine all organic phases and wash until neutral.

-

Concentrate the organic phase under reduced pressure.[6]

-

-

Purification: Distill the residue over a Widmer column to obtain pure this compound.[6] A reported yield for this procedure is 102.7 g.[6]

Safety Precautions:

-

Chromium compounds are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated sulfuric acid is highly corrosive. Handle with care.

-

Benzene is a known carcinogen and is flammable. Use in a fume hood and away from ignition sources.

Method 2: Swern Oxidation

The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.[7][8] It utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered organic base such as triethylamine (B128534).[7]

Reaction Workflow

Caption: Experimental workflow for the Swern oxidation.

Experimental Protocol

This is a general protocol that can be adapted for the oxidation of 3,5-dimethylcyclohexanol.

Materials:

| Reagent/Solvent | Molar Ratio (relative to alcohol) |

| Oxalyl Chloride | 1.5 eq. |

| Dimethyl Sulfoxide (DMSO) | 2.5 eq. |

| 3,5-dimethylcyclohexanol | 1.0 eq. |

| Triethylamine (TEA) | 5.0 eq. |

| Dichloromethane (B109758) (DCM), anhydrous | - |

Procedure:

-

Preparation of Activated DMSO: To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere, slowly add a solution of anhydrous DMSO (2.5 eq.) in anhydrous DCM. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Slowly add a solution of 3,5-dimethylcyclohexanol (1.0 eq.) in anhydrous DCM to the reaction mixture at -78 °C. Stir for 30 minutes.

-

Addition of Base: Slowly add triethylamine (5.0 eq.) to the reaction mixture. Continue stirring at -78 °C for another 30 minutes.

-

Work-up:

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Safety Precautions:

-

The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[7] This reaction must be performed in a well-ventilated fume hood.

-

Oxalyl chloride is corrosive and reacts violently with water. Handle with care.

-

The reaction is exothermic and must be maintained at low temperatures to avoid side reactions.

Product Characterization

The final product, this compound, can be characterized by various spectroscopic methods.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₄O[3] |

| Molecular Weight | 126.20 g/mol [3] |

| Appearance | Colorless liquid[4] |

| Boiling Point | 182.5 °C at 760 mmHg |

| CAS Number | 2320-30-1 |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1710-1720 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 126.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product by analyzing the chemical shifts and coupling constants of the protons and carbons.

By following these detailed protocols, researchers can effectively synthesize this compound for use in further synthetic applications. The choice between the two methods will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the starting material.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. youtube.com [youtube.com]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Stereoselective Synthesis of trans-3,5-Dimethylcyclohexanone

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of trans-3,5-dimethylcyclohexanone. The described method utilizes a 1,4-conjugate addition of a methyl group to 3-methyl-2-en-1-one, employing lithium dimethylcuprate as the methyl source. This organometallic approach is highly effective for carbon-carbon bond formation and proceeds with a high degree of diastereoselectivity, favoring the thermodynamically more stable trans isomer. The protocol is adapted from established procedures for Gilman reagents and is suitable for researchers in organic synthesis and drug development requiring stereochemically defined intermediates.

Introduction

Substituted cyclohexanones are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The precise control of stereochemistry in these cyclic systems is often critical for their biological activity. 3,5-Dimethylcyclohexanone, a chiral ketone, exists as two diastereomers: cis and trans. The stereoselective synthesis of a single diastereomer is a common challenge in synthetic organic chemistry.

The protocol outlined herein focuses on the diastereoselective synthesis of trans-3,5-dimethylcyclohexanone. The key strategic step is the 1,4-conjugate addition (Michael addition) of a methyl nucleophile to 3-methyl-2-en-1-one. Gilman reagents, specifically lithium dimethylcuprate (Me₂CuLi), are well-suited for this transformation as they are "soft" nucleophiles that preferentially add to the β-carbon of α,β-unsaturated carbonyl systems. The stereochemical outcome is primarily governed by steric hindrance, where the incoming methyl nucleophile attacks the enone from the face opposite to the existing methyl group at the 3-position, leading to the formation of the trans product with high fidelity.

Data Presentation

The following table summarizes the quantitative data for the stereoselective synthesis of trans-3,5-dimethylcyclohexanone via the conjugate addition of lithium dimethylcuprate to 3-methyl-2-en-1-one.

| Parameter | Value |

| Product | trans-3,5-Dimethylcyclohexanone |

| Yield | 85-95% |

| Diastereomeric Ratio (dr) | >95:5 (trans:cis) |

| Analytical Method | ¹H NMR Spectroscopy |

Experimental Protocols

This protocol is adapted from established procedures for the conjugate addition of Gilman reagents to α,β-unsaturated ketones.

Materials:

-

Copper(I) iodide (CuI, 99.995%)

-

Methyllithium (B1224462) (MeLi, solution in Et₂O)

-

3-Methyl-2-en-1-one

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Schlenk line or manifold for inert atmosphere techniques

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Part A: Preparation of Lithium Dimethylcuprate (Gilman Reagent)

-

A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas.

-

To the flask, add copper(I) iodide (1.90 g, 10.0 mmol) and anhydrous diethyl ether (40 mL).

-

Cool the resulting suspension to 0 °C in an ice-water bath.

-

While stirring vigorously, slowly add methyllithium solution (e.g., 1.6 M in Et₂O, 12.5 mL, 20.0 mmol) dropwise via syringe over 10-15 minutes. The initial yellow precipitate of polymeric methylcopper(I) will redissolve to form a colorless to pale yellow-green solution of lithium dimethylcuprate. The reagent is now ready for use.

Part B: Conjugate Addition to 3-Methyl-2-en-1-one

-

In a separate 250 mL three-necked round-bottom flask, prepared under an inert atmosphere as described above, dissolve 3-methyl-2-en-1-one (1.10 g, 10.0 mmol) in anhydrous diethyl ether (20 mL).

-

Cool the solution of the enone to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the freshly prepared lithium dimethylcuprate solution from Part A to the enone solution via a cannula under positive inert gas pressure over approximately 30 minutes. Maintain the reaction temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

-

Slowly warm the reaction mixture to -30 °C and stir for another hour.

Part C: Work-up and Purification

-

Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at -30 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure trans-3,5-dimethylcyclohexanone.

Characterization:

The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the purified product by integrating characteristic, well-resolved signals for the trans and cis isomers.

Mandatory Visualization

Caption: Experimental workflow for the stereoselective synthesis of trans-3,5-dimethylcyclohexanone.

Application Notes and Protocols: 3,5-Dimethylcyclohexanone in the Fragrance Industry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,5-Dimethylcyclohexanone, a specialty fragrance ingredient. The content is tailored for a scientific audience, offering detailed data, experimental protocols, and visualizations to support research and development in the fragrance and allied industries.

Introduction

This compound (C₈H₁₄O) is a cyclic ketone valued in the fragrance industry for its distinct odor profiles, which are highly dependent on its stereochemistry. While the general consensus points to its use as a fragrance ingredient, it is crucial to note that some sources indicate it is not intended for flavor applications and is not listed in the Food Chemicals Codex. The olfactory character of this compound is a clear example of stereoisomerism influencing sensory perception, making it an interesting subject for research in olfaction and fragrance chemistry.

The cis- and trans-isomers, and their respective enantiomers, offer different scent profiles. Notably, the (-)-(3R,5R)-3,5-Dimethylcyclohexanone isomer is characterized by a minty aroma, while the (+)-(3S,5S)-3,5-Dimethylcyclohexanone isomer presents a fruity, ester-like scent.[1] This duality allows for its application in a range of fragrance compositions, from fresh and invigorating to sweet and fruity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (mixture of isomers) is presented in the table below. These properties are essential for formulation development, stability testing, and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| CAS Number | 2320-30-1 (mixture of isomers) | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 182.5 °C at 760 mmHg (estimated) | [3] |

| Flash Point | 53.8 °C (estimated) | [4] |

| Vapor Pressure | 0.808 mmHg at 25 °C (estimated) | [4] |

| Solubility | Soluble in organic solvents; limited solubility in water. | |

| logP (o/w) | 1.892 (estimated) | [3] |

Olfactory Profile and Application

The odor of this compound is intrinsically linked to its stereoisomeric form. The distinct scents of the key isomers determine their application in perfumery.

| Stereoisomer | CAS Number | Odor Description | Potential Fragrance Applications |

| (-)-(3R,5R)-3,5-Dimethylcyclohexanone | 7214-49-5 (trans) | Minty, resembling isopulegone.[1] | Fresh, herbaceous, and green fragrances; personal care products like toothpaste and mouthwash (hypothetical, requires safety clearance). |

| (+)-(3S,5S)-3,5-Dimethylcyclohexanone | 7214-52-0 (cis) | Fruity, ester-like.[1] | Fruity, floral, and gourmand fragrances; applications in fine perfumery, body lotions, and shampoos. |